BS2G Crosslinker
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Overview
Description
BS2G Crosslinker, or Bis[Sulfosuccinimidyl] glutarate), is an amine-reactive, water soluble, homobifunctional protein crosslinker. The BS2G protein crosslinker's 5-atom (7.7 angstrom) spacer arm is non-cleavable and the molecule is not cell membrane permeable. The BS2G crosslinking reagent can be used to label cell surface proteins.
Scientific Research Applications
Crosslinker Polarity Impact on Protein Characterization
BS2G Crosslinker, specifically bis(sulfosuccinimidyl) glutarate, plays a crucial role in protein research. It is used for cross-linking in mass spectrometry to derive structural information of proteins and protein complexes. The polarity of BS2G significantly impacts the outcome of cross-linking reactions, influencing the structural characterization of biomolecules. It preferentially binds to polar regions of molecules, which contrasts with non-polar cross-linkers like disuccinimidyl glutarate (DSG) that bind to hydrophobic regions. This distinction is crucial for determining distance constraints in proteins (Fiala, Kukačka, & Novák, 2020).
Application in Software-Assisted Peptide Identification
In the domain of software-assisted identification of cross-linked peptides, BS2G is used alongside BS3 as a standard cross-linker. Its effectiveness in generating cross-link data helps derive structural information for complex proteins. This method, combined with CrossWork search program, successfully analyzes mass-spectrometric datasets of cross-linked proteins (Rasmussen, Refsgaard, Peng, Houen, & Højrup, 2011).
Enhancing Depth in Mass-Spectrometry-Based Structural Analysis
BS2G, among other cross-linkers, is instrumental in enhancing the depth of structural analysis of protein complexes through mass spectrometry. It complements other cross-linkers by providing unique structural information, especially in cases where no cross-linkable lysine pairs are present. This application significantly increases the accuracy of structural insights for protein complexes (Ding et al., 2016).
Structural Analysis of Protein/Peptide Complexes
BS2G is used in chemical cross-linking combined with mass spectrometry for the structural analysis of protein/peptide complexes. It aids in identifying interacting amino acid sequences, providing insights into protein interfaces and complexes. This application is especially significant in studying complex molecular interactions (Ihling et al., 2006).
In Vivo Crosslinking Applications
A novel application of BS2G involves in vivo crosslinking, capturing the dynamics of protein complexes with higher coverage and temporal resolution. This approach is significant for the in-depth analysis of protein-protein interactions and protein architectures, offering insights into the dynamic nature of biological molecules (Gao et al., 2022).
Properties
Molecular Formula |
C13H14N2O14S2 |
---|---|
Molecular Weight |
486.38 |
IUPAC Name |
Bis[Sulfosuccinimidyl] glutarate |
InChI |
InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
OWSWOWLMQKUWTE-UHFFFAOYSA-N |
SMILES |
O=C(ON1C(C(S(=O)(O)=O)CC1=O)=O)CCCC(ON2C(C(S(=O)(O)=O)CC2=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BS2G Crosslinker, BS2G Cross linker, BS2G Cross-linker |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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